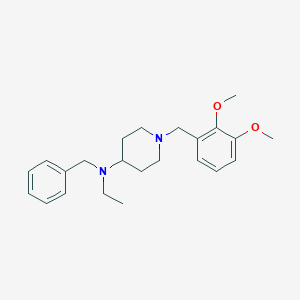![molecular formula C24H33N3O2 B247654 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247654.png)
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine, also known as 2,3-dimethoxy-4-(4-phenylpiperazin-1-yl)benzylpiperidine, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of drug addiction and as a neuroprotective agent.
作用機序
The exact mechanism of action of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine and increase the release of serotonin in the brain. It also modulates the activity of other neurotransmitters such as glutamate and GABA. In addition, it has been shown to exhibit analgesic effects and to decrease the development of drug tolerance.
実験室実験の利点と制限
The advantages of using 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine in lab experiments include its well-studied pharmacological profile and its potential therapeutic applications. However, its limitations include its complex mechanism of action and the need for further research to fully understand its potential therapeutic applications.
将来の方向性
There are many future directions for the study of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine. One direction is the further study of its potential use in the treatment of drug addiction. Another direction is the study of its potential neuroprotective effects. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in psychiatric disorders such as schizophrenia and depression.
Conclusion:
In conclusion, 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is a compound that has been extensively studied for its potential therapeutic applications. Its well-studied pharmacological profile and potential therapeutic applications make it an interesting compound for further research. The future directions for the study of this compound include its potential use in the treatment of drug addiction, its neuroprotective effects, and its potential therapeutic applications in psychiatric disorders.
合成法
The synthesis of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
特性
製品名 |
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine |
|---|---|
分子式 |
C24H33N3O2 |
分子量 |
395.5 g/mol |
IUPAC名 |
1-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3O2/c1-28-23-9-8-20(18-24(23)29-2)19-25-12-10-22(11-13-25)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-9,18,22H,10-17,19H2,1-2H3 |
InChIキー |
LQVDUQBBUPQPIU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,4']Bipiperidinyl, 1'-cyclohexyl-3-methyl-](/img/structure/B247577.png)

![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)



